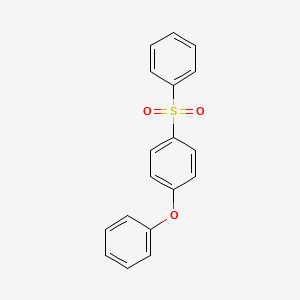

1-Benzenesulfonyl-4-phenoxy-benzene

Description

Structure

3D Structure

Properties

CAS No. |

47189-05-9 |

|---|---|

Molecular Formula |

C18H14O3S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-phenoxybenzene |

InChI |

InChI=1S/C18H14O3S/c19-22(20,17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-15-7-3-1-4-8-15/h1-14H |

InChI Key |

CSWLPMHPPCPQHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzenesulfonyl 4 Phenoxy Benzene

Retrosynthetic Analysis of the 1-Benzenesulfonyl-4-phenoxy-benzene Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the sulfone and ether linkages.

Two primary retrosynthetic disconnections can be envisioned for the this compound structure:

Disconnection of the Carbon-Sulfur (C-S) Bond: This is the most common approach. Cleaving the bond between the sulfur atom and the phenoxy-substituted benzene (B151609) ring suggests a Friedel-Crafts-type reaction. This pathway identifies diphenyl ether and a benzenesulfonyl source as the key intermediates. The benzenesulfonyl source is typically an activated species like benzenesulfonyl chloride or benzenesulfonic acid . This strategy relies on the electrophilic aromatic substitution of the electron-rich diphenyl ether.

Disconnection of the Carbon-Oxygen (C-O) Bond: Alternatively, cleaving the ether linkage suggests a nucleophilic aromatic substitution or a cross-coupling reaction to form the diaryl ether. This disconnection leads to two different sets of key intermediates:

4-(Benzenesulfonyl)phenol (B1330648) and a phenyl halide (e.g., bromobenzene) or another suitable phenylating agent.

Phenol (B47542) and 4-bromophenyl benzenesulfone (or a similar halo-substituted diaryl sulfone).

These intermediates are then synthesized from simpler precursors such as benzene, phenol, and chlorosulfonic acid.

Carbon-Sulfur Bond Formation Strategies

Methods focusing on the creation of the C-S sulfone linkage are a cornerstone for the synthesis of this compound.

Direct sulfonylation, primarily through the Friedel-Crafts reaction, is a widely used method for forming C-S bonds in diaryl sulfones. This involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a catalyst.

In the synthesis of this compound, diphenyl ether is used as the aromatic substrate. The electron-donating nature of the ether oxygen activates the aromatic rings, directing the incoming electrophile primarily to the para position. The most common sulfonylating agent is benzenesulfonyl chloride, and the reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). Another approach involves using fuming sulfuric acid for sulfonation.

Table 1: Representative Conditions for Direct Sulfonylation of Diphenyl Ether

| Sulfonylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl Chloride | Ferric Chloride (FeCl₃) | None (neat) | 170°C | 24 hours |

Modern synthetic organic chemistry offers various cross-coupling reactions for the formation of C-S bonds. These methods often provide milder reaction conditions and broader functional group tolerance compared to classical methods.

One such approach involves the palladium-catalyzed coupling of an aryl halide or triflate with a sulfinate salt. For this specific target, the reaction could involve coupling 4-phenoxyphenyl bromide with sodium benzenesulfinate. Another strategy is the reaction between arynes, generated in situ, and thiosulfonates, which proceeds under metal-free conditions to yield diaryl sulfones. These methods provide alternative routes that can be advantageous when the substrates are sensitive to the harsh conditions of Friedel-Crafts reactions.

Carbon-Oxygen Bond Formation Strategies

An alternative synthetic route involves forming the C-O ether bond as the key step. These methods typically involve the coupling of a phenol with an aryl halide.

The Ullmann condensation is a classic method for synthesizing diaryl ethers, which involves the copper-catalyzed reaction of a phenol with an aryl halide. For the synthesis of this compound, this would entail the reaction of 4-(benzenesulfonyl)phenol with an aryl halide like iodobenzene or bromobenzene, using a copper catalyst and a base such as cesium carbonate or potassium hydroxide (B78521).

A more contemporary alternative is the Buchwald-Hartwig amination , which has been adapted for C-O bond formation. This palladium-catalyzed cross-coupling reaction offers a highly efficient method for synthesizing diaryl ethers from aryl halides or triflates and phenols. The reaction typically employs a palladium catalyst with a specialized phosphine ligand. This would involve coupling 4-halophenyl benzenesulfone with phenol in the presence of a palladium catalyst and a suitable base.

Table 2: Comparison of C-O Bond Formation Strategies

| Method | Catalyst System | Typical Reactants | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper Iodide (CuI), Base (e.g., Cs₂CO₃) | 4-(Benzenesulfonyl)phenol + Aryl Halide | High temperatures often required; classic method. | |

| Buchwald-Hartwig Ether Synthesis | Palladium complex (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Tol-BINAP) | 4-Bromophenyl benzenesulfone + Phenol | Milder conditions; high yields; broad substrate scope. |

Etherification Reactions involving Phenoxy Groups

The formation of the diaryl ether bond is a critical step in one of the primary synthetic pathways to this compound. This typically involves the coupling of a phenol or phenoxide with an activated aryl substrate. One of the classic methods for forming such bonds is the Ullmann condensation, which traditionally uses a stoichiometric amount of copper in a high-boiling polar solvent.

Modern variations of this reaction employ catalytic amounts of copper or palladium, often with specific ligands, to facilitate the C-O bond formation under milder conditions. For the synthesis of this compound, a potential etherification route would involve the reaction of 4-bromophenyl phenyl sulfone with phenol in the presence of a base and a catalyst.

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Copper-based | CuI, Cs₂CO₃, Ligand (e.g., Phenanthroline), Solvent (e.g., Toluene, DMF), 100-150°C | Lower cost than palladium, effective for electron-rich and electron-poor substrates. | Often requires high temperatures, potential for stoichiometric side reactions. |

| Palladium-based | Pd(OAc)₂, Ligand (e.g., Buchwald-Hartwig type), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene), 80-120°C | High catalytic activity, broad substrate scope, milder conditions. | Higher cost of catalyst, sensitivity to air and moisture. |

The choice of base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then participates in the coupling reaction. Bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOt-Bu) are commonly employed.

Nucleophilic Aromatic Substitution in Phenoxy Linkage Formation

Nucleophilic Aromatic Substitution (NAS) presents an alternative and powerful strategy for forming the phenoxy linkage. This pathway is particularly relevant for this target molecule due to the presence of the strongly electron-withdrawing benzenesulfonyl group. youtube.comlibretexts.org An electron-withdrawing group, such as a sulfone (-SO₂) or nitro (-NO₂) group, positioned ortho or para to a leaving group (like a halogen) on an aromatic ring, activates the ring for attack by a nucleophile. youtube.comlibretexts.orglibretexts.org

In the context of this compound synthesis, this would involve the reaction of a 4-halophenyl phenyl sulfone (e.g., 4-fluorophenyl phenyl sulfone) with a phenoxide nucleophile (e.g., sodium phenoxide). The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step: The phenoxide ion attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this complex is delocalized onto the electron-withdrawing sulfonyl group, which stabilizes the intermediate. libretexts.org

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. libretexts.org

Fluorine is often the preferred leaving group in NAS reactions as it is the most electronegative halogen, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This approach avoids the need for a metal catalyst, which can be a significant advantage in terms of cost and product purity. epa.gov

Sequential and One-Pot Synthesis Techniques

To improve process efficiency, reduce waste, and shorten synthesis times, chemists often develop sequential or one-pot procedures. These methods combine multiple reaction steps into a single reaction vessel without isolating intermediates. For a molecule like this compound, such a strategy could involve a convergent three-component coupling. chemistryviews.orgnih.gov

A hypothetical one-pot synthesis could involve the reaction of an aryl halide, a source of sulfur dioxide (SO₂), and an organometallic reagent in the presence of a palladium catalyst. chemistryviews.orgnih.gov For instance, 4-phenoxyphenyl bromide could be coupled with a sulfur dioxide surrogate (like DABSO) and a phenylating agent (like phenylboronic acid or phenyllithium) in a single pot. nih.gov

| One-Pot | Combine 4-phenoxyphenyl halide, SO₂ surrogate, and phenylating agent with catalyst. | N/A | N/A | Higher potential yield, less waste, shorter time. |

These advanced methods often rely on sophisticated catalytic systems that are compatible with multiple reagents and reaction types, preventing undesired side reactions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. wjpmr.com This is achieved through various strategies, including careful selection of solvents, maximizing atom economy, and using efficient catalysts.

Solvent Selection and Minimization

Traditional syntheses of diaryl sulfones and ethers often employ high-boiling, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). researchgate.net While effective, these solvents are often derived from petrochemicals, can be difficult to remove and recycle, and pose environmental and health risks.

Green chemistry encourages the use of more benign alternatives.

Water or Alcohols: For certain reactions, water or simple alcohols like ethanol can be used, especially if the reactants have sufficient solubility. acs.org

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. DES are often biodegradable, have low volatility, and can be tuned for specific reactions, making them a sustainable medium for syntheses like sulfonylation. rsc.org

Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), particularly in solid-state or melt-phase conditions, completely eliminating solvent waste.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a core metric of green chemistry that measures how efficiently the atoms from the reactants are incorporated into the final desired product. epa.govjocpr.com

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% primescholars.com

Reactions with high atom economy generate minimal waste. jocpr.comjocpr.com

High Atom Economy Reactions: Addition and rearrangement reactions are ideal, as they theoretically have 100% atom economy. rsc.org

Low Atom Economy Reactions: Substitution and elimination reactions are inherently less atom-economical as they produce byproducts. rsc.org Classic reactions like the Wittig reaction have notoriously poor atom economy due to the formation of a high molecular weight triphenylphosphine oxide byproduct.

In synthesizing this compound, a catalytic cross-coupling reaction would generally have a much higher atom economy than a stoichiometric multi-step process that uses protecting groups or generates large byproducts. Maximizing reaction yield is also crucial, as it ensures that the efficiently used atoms are not lost during the process.

Catalyst Selection for Sustainable Synthesis

Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with higher efficiency and selectivity, often under milder conditions, and they are only required in small amounts.

Replacing Stoichiometric Reagents: Catalytic methods are preferable to stoichiometric reagents (e.g., using catalytic Cu or Pd instead of stoichiometric AlCl₃ in a Friedel-Crafts reaction).

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture by filtration and can often be recycled and reused multiple times. rsc.orgnih.gov Examples include copper nanoparticles on a carbon support or sulfonic acid groups grafted onto a stable polymer backbone. rsc.orgrsc.org

Non-Precious Metal Catalysts: While palladium is a highly effective catalyst, it is expensive and has toxicity concerns. Research is increasingly focused on using more abundant and less toxic first-row transition metals like copper and iron to perform similar transformations. rsc.orgresearcher.life

Biocatalysts: Enzymes, such as laccases, can be used to perform specific oxidative coupling reactions under very mild conditions (room temperature, neutral pH) in aqueous media, representing an ultimate green catalytic approach. researchgate.net

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 1 Benzenesulfonyl 4 Phenoxybenzene

Reactivity of the Benzenesulfonyl Moiety

The benzenesulfonyl group, with its electron-withdrawing sulfonyl center, significantly influences the reactivity of the entire molecule. This section explores reactions directly involving this functional group.

Nucleophilic Displacement at the Sulfonyl Group

The sulfur atom in the benzenesulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. This makes it a potential site for nucleophilic attack. While direct nucleophilic displacement on the sulfonyl group of diaryl sulfones is a challenging reaction, studies on related aryl benzenesulfonates provide valuable insights. For instance, the reaction of 4-nitrophenyl benzenesulfonates with piperidine (B6355638) proceeds via a stepwise mechanism. psu.edu The reaction is initiated by the nucleophilic attack of piperidine on the sulfur atom, forming a tetrahedral intermediate. The subsequent departure of the leaving group (4-nitrophenoxide) yields the final product. The rate of this reaction is influenced by the nature of the substituents on the benzenesulfonyl ring. psu.edu

It is important to distinguish the reactivity of sulfones from that of sulfate (B86663) diesters. The alkaline hydrolysis of diaryl sulfate diesters has been shown to proceed through nucleophilic attack at the sulfur atom, leading to S-O bond cleavage in what is likely a concerted mechanism. diva-portal.orgresearchgate.net However, the C-S bonds in diaryl sulfones are generally more robust than the S-O bonds in sulfate esters, making direct nucleophilic substitution at the sulfonyl sulfur of 1-benzenesulfonyl-4-phenoxy-benzene less common under typical conditions.

Electrophilic Reactions on the Benzenesulfonyl Phenyl Ring

The benzenesulfonyl group is a powerful deactivating group for electrophilic aromatic substitution (EAS). youtube.com It withdraws electron density from the attached phenyl ring through both inductive and resonance effects, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. Furthermore, the sulfonyl group is a meta-director. youtube.com This directing effect stems from the destabilization of the ortho and para Wheland intermediates (the resonance-stabilized carbocation intermediates formed during EAS) due to the placement of a positive charge adjacent to the electron-withdrawing sulfonyl group. Consequently, electrophilic attack occurs preferentially at the meta position, which avoids this unfavorable interaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. psu.edu

Reactivity of the Phenoxy Moiety

The phenoxy group, in stark contrast to the benzenesulfonyl group, is an activating group for electrophilic aromatic substitution and also presents the ether linkage as a potential reaction site.

Reactions Involving the Ether Linkage

The cleavage of the ether bond in diaryl ethers is generally a difficult process due to the strength of the C-O bond. researchgate.net It typically requires harsh reaction conditions, such as the use of strong acids like hydroiodic acid (HI) at high temperatures. rsc.org The mechanism of acid-catalyzed ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediates. researchgate.netnih.gov In the case of this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the conjugate base of the acid (e.g., I) on one of the adjacent carbon atoms. Cleavage of the ether bond in lignin (B12514952) model compounds, which contain similar aryl ether linkages, has been studied extensively, with some methods employing catalytic systems to facilitate the reaction under milder conditions. nih.govyoutube.com

Electrophilic Aromatic Substitution on the Phenoxy Phenyl Ring

The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org The oxygen atom of the ether linkage can donate its lone pair of electrons to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the ether linkage.

Given the strong deactivating nature of the benzenesulfonyl group on its attached ring, electrophilic aromatic substitution on this compound is expected to occur exclusively on the activated phenoxy phenyl ring. For example, in Friedel-Crafts acylation, the acyl group would be directed to the ortho and para positions of the phenoxy ring. libretexts.org Similarly, nitration and halogenation would also yield products substituted on the phenoxy ring. scirp.orglumenlearning.com The high reactivity of activated rings like anisole (B1667542) (methoxybenzene) often necessitates milder reaction conditions to avoid polysubstitution or side reactions. libretexts.org

Reaction Mechanisms of Key Transformations

The mechanisms of the key reactions of this compound are rooted in the fundamental principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism for EAS on the phenoxy ring involves the attack of an electrophile (E) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. lumenlearning.com This is the rate-determining step. The positive charge in the Wheland intermediate is delocalized over the ortho and para positions. A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. lumenlearning.com

Nucleophilic Aromatic Substitution: While less common for the unsubstituted benzenesulfonyl ring, if a suitable leaving group were present on one of the aromatic rings (activated by the sulfonyl group), nucleophilic aromatic substitution could occur. This typically proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer complex. youtube.comlibretexts.org The nucleophile first adds to the aromatic ring, forming a resonance-stabilized carbanion (the Meisenheimer complex), and then the leaving group is expelled to regenerate the aromatic system. youtube.comlibretexts.org

Ether Cleavage: The acid-catalyzed cleavage of the ether linkage begins with the protonation of the ether oxygen by a strong acid. rsc.org This makes the adjacent carbon atoms more electrophilic. A nucleophile (the conjugate base of the acid) then attacks one of these carbons in either an S(_N)1 or S(_N)2 fashion, leading to the cleavage of the C-O bond and the formation of a phenol (B47542) and an aryl halide (in the case of hydrohalic acids). rsc.org

Detailed Mechanistic Pathways for Sulfonyl Linkage Formation

The formation of the sulfonyl linkage in diaryl sulfones, such as 1-benzenesulfonyl-4-phenoxybenzene, is a critical step in their synthesis and has been the subject of extensive research. Various mechanistic pathways have been developed, broadly categorized into metal-catalyzed cross-coupling reactions, transition-metal-free arylations, and radical-based methods. These methods provide diverse routes to the C-S bond, accommodating a wide range of functional groups. rsc.orgrsc.orgorganic-chemistry.org

One prominent pathway involves the coupling of an aryl halide with a sulfinate salt, often catalyzed by a transition metal like palladium. acs.org Another significant approach is the reaction between arylsulfinic acid salts and diaryliodonium salts, which can proceed efficiently without a metal catalyst. acs.org This method is noted for its tolerance of various functional groups and steric hindrance. acs.org In these reactions, chemoselectivity can be influenced by the electronic properties of the aryl groups; electron-poor aryl groups are preferentially transferred in metal-free reactions. acs.org

More recent developments include copper-catalyzed reactions between arenediazonium salts and sodium sulfinates. rsc.org Arenediazonium salts are highly reactive arylating agents, and this method provides an efficient route to unsymmetrical diaryl sulfones under relatively mild conditions. rsc.org The reaction mechanism often involves a Cu(I) catalyst, a ligand such as N,N'-dimethylethylenediamine, and proceeds in a polar aprotic solvent like DMSO at elevated temperatures. rsc.org

Radical-based mechanisms offer another distinct pathway. For instance, a sulfonyl radical-triggered 6-endo-trig cyclization of unactivated 1,5-enynes has been established for synthesizing unsymmetrical diaryl sulfones. rsc.org This process involves the generation of a sulfonyl radical, which then participates in a cascade of C-S and C-C bond-forming reactions. rsc.org Additionally, arynes, generated in situ, can react with thiosulfonates in a nucleophilic addition mechanism to form diaryl sulfones. organic-chemistry.org Mechanistic studies of this latter reaction have confirmed a nucleophilic pathway over a radical one. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Diaryl Sulfone Formation

| Method | Key Reactants | Catalyst/Conditions | Mechanistic Class | Key Features |

|---|---|---|---|---|

| Metal-Free Arylation | Arylsulfinic acid salt, Diaryliodonium salt | DMF, 90 °C | Nucleophilic Substitution | High functional group tolerance; no transition metal required. acs.org |

| Copper-Catalyzed Coupling | Arenediazonium salt, Sodium arylsulfinate | CuI, Ligand (e.g., DMEDA), DMSO, 100 °C | Metal-Catalyzed Cross-Coupling | Utilizes highly reactive diazonium salts; good yields under mild conditions. rsc.org |

| Palladium-Catalyzed Coupling | Aryl halide/triflate, Sulfinic acid salt | Palladium catalyst | Metal-Catalyzed Cross-Coupling | A versatile method for forming unsymmetrical diaryl sulfones. acs.org |

| Radical-Triggered Cyclization | 1,5-Enyne, Sulfonyl hydrazide | DTBP (initiator), DCE, 120 °C | Radical Cascade | Forms complex sulfones through successive C-S and C-C bond formation. rsc.org |

| Aryne Arylsulfonylation | 2-(Trimethylsilyl)aryl triflate, Thiosulfonate | CsF, Acetonitrile | Nucleophilic Addition | A transition-metal-free method proceeding through an aryne intermediate. organic-chemistry.org |

Mechanistic Studies of Phenoxy Linkage Formation

The formation of the phenoxy linkage in 1-benzenesulfonyl-4-phenoxybenzene is most commonly achieved via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org In this pathway, the aromatic ring bearing the sulfonyl group becomes the electrophile, and a phenoxide ion acts as the nucleophile. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as the benzenesulfonyl group (-SO₂Ph), on the aromatic ring. masterorganicchemistry.com This group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. masterorganicchemistry.com

The SNAr mechanism proceeds in two main steps: addition and elimination. libretexts.org

Addition Step : The nucleophile (e.g., sodium phenoxide) attacks the carbon atom bearing the leaving group (typically a halide like fluorine or chlorine) on the activated aromatic ring. libretexts.org This attack is generally the rate-determining step. wikipedia.org The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing sulfonyl group, which provides significant stabilization. masterorganicchemistry.comyoutube.com

Elimination Step : In this faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final diaryl ether product. wikipedia.orglibretexts.org

For the synthesis of 1-benzenesulfonyl-4-phenoxybenzene, a plausible SNAr pathway would involve the reaction of 1-benzenesulfonyl-4-halobenzene with a phenoxide. The sulfonyl group at the para position relative to the leaving group is optimally positioned to stabilize the Meisenheimer intermediate through resonance. masterorganicchemistry.comyoutube.com The high electronegativity of the leaving group can also increase the reaction rate by making the target carbon more electrophilic, with fluorine often being a surprisingly effective leaving group in SNAr reactions because the C-F bond-breaking is not the rate-limiting step. masterorganicchemistry.comyoutube.com

Concerted versus Stepwise Mechanisms in Substitution Reactions

While the stepwise SNAr mechanism involving a distinct Meisenheimer intermediate is the textbook model for nucleophilic aromatic substitution, research has shown that a concerted mechanism (CSNAr) is also possible. nih.govnih.gov The choice between a stepwise and a concerted pathway is influenced by several key factors, including the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic substrate. nih.gov

Stepwise SNAr Mechanism: This is the classic, widely accepted pathway for activated aromatic systems. nih.gov

Intermediate: It proceeds through a stable, observable, or trappable carbanionic intermediate (the Meisenheimer complex). libretexts.org

Energy Profile: The reaction has a two-step energy profile with two transition states and one intermediate. The first step, forming the intermediate, is typically rate-limiting. masterorganicchemistry.com

Favored by: This mechanism is common for reactions with good leaving groups (excluding fluoride (B91410) in some cases) and aromatic rings that are highly activated by strong electron-withdrawing groups, which can effectively stabilize the negative charge of the intermediate. wikipedia.orgnih.gov

Concerted SNAr (CSNAr) Mechanism: In this mechanism, bond formation with the incoming nucleophile and bond cleavage with the leaving group occur in a single, synchronous step. nih.gov

Intermediate: There is no discrete Meisenheimer intermediate. The reaction proceeds through a single transition state. nih.gov

Energy Profile: The reaction has a single-barrier energy profile. nih.gov

Favored by: A concerted mechanism is often favored for substrates that are less activated or when the leaving group is poor. The stability of the departing leaving group is crucial; a neutral leaving group, for instance, can help stabilize the partial negative charge that develops on both the nucleophile and the leaving group in the transition state. nih.gov Computational studies suggest that for halide leaving groups, chloride, bromide, and iodide strongly favor a concerted mechanism, whereas reactions involving fluoride can proceed via a stepwise route. nih.gov The ability of the counter-cation to stabilize the departing leaving group can also favor a concerted pathway. nih.gov

The distinction is critical as it fundamentally alters the understanding of reactivity. For instance, the deoxyfluorination of phenols has been shown to proceed via a concerted pathway for both electron-rich and electron-poor substrates, challenging the traditional view that SNAr is limited to electron-poor arenes. nih.gov

Table 2: Mechanistic Comparison of Stepwise vs. Concerted SNAr

| Feature | Stepwise SNAr Mechanism | Concerted SNAr (CSNAr) Mechanism |

|---|---|---|

| Reaction Pathway | Two steps (Addition, then Elimination) libretexts.org | Single step (Synchronous bond formation/cleavage) nih.gov |

| Key Intermediate | Meisenheimer Complex (stable carbanion) nih.gov | None (proceeds via a single transition state) nih.gov |

| Rate-Determining Step | Formation of the Meisenheimer complex masterorganicchemistry.com | The single step of the transformation nih.gov |

| Governing Factors | Strong activation of the aromatic ring; stability of the intermediate. wikipedia.org | Leaving group ability; stability of the transition state; nature of the nucleophile. nih.govnih.gov |

| Typical Leaving Groups | Cl, Br, I, and F on highly activated rings. wikipedia.orgyoutube.com | Often observed with Cl, Br, I; can occur with poor leaving groups. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis of Aromatic Protons

The ¹H NMR spectrum of 1-Benzenesulfonyl-4-phenoxy-benzene is characterized by a series of signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts of the protons are influenced by the electronic effects of the sulfonyl and phenoxy groups. The protons on the benzenesulfonyl ring are generally shifted downfield compared to those on the phenoxy-substituted ring due to the electron-withdrawing nature of the sulfonyl group.

The protons ortho to the sulfonyl group are expected to resonate at the lowest field, typically as a doublet, due to the strong deshielding effect. The meta and para protons of the benzenesulfonyl ring will appear at slightly higher fields, often as complex multiplets. On the phenoxy-substituted ring, the protons ortho and meta to the ether linkage will also exhibit distinct signals, influenced by the electron-donating character of the oxygen atom.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a similar diaryl sulfone, bis(4-hydroxyphenyl) sulfone, shows aromatic protons resonating at approximately 7.74 ppm and 6.93 ppm in DMSO-d₆. chemicalbook.com For a poly(arylene ether sulfone) containing similar structural motifs, aromatic proton signals were observed in the range of 7.14-7.94 ppm in DMSO-d6.

¹³C NMR and 2D NMR Experiments for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will display distinct signals for each unique carbon atom in the aromatic rings. The carbons directly attached to the sulfonyl group (ipso-carbons) will have characteristic chemical shifts, as will the carbon atom of the ether linkage.

For instance, in related diaryl sulfone structures, the carbon atoms of the aromatic rings typically resonate in the range of δ 115-160 ppm. researchgate.net In bis(4-hydroxyphenyl) sulfone, carbon signals are observed around 162, 133, 130, and 116 ppm in DMSO-d₆. chemicalbook.com

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. Further confirmation of the connectivity of the molecular fragments can be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds away.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₈H₁₄O₃S), the expected exact mass is approximately 326.0664 g/mol .

Electron ionization (EI) mass spectrometry of diaryl sulfones typically leads to the formation of a prominent molecular ion peak (M⁺). The fragmentation of these compounds is often characterized by the cleavage of the carbon-sulfur bonds and the sulfur-oxygen bonds. Common fragmentation pathways for sulfonamides, a related class of compounds, involve complex rearrangements. nih.gov

The mass spectrum of the closely related diphenyl sulfone shows a molecular ion peak at m/z 218, with major fragment ions at m/z 125, 97, 77, and 51, corresponding to the loss of various fragments from the parent molecule. spectrabase.com For this compound, one could anticipate fragmentation leading to ions corresponding to the benzenesulfonyl cation, the phenoxyphenyl cation, and further fragments arising from the cleavage of the ether linkage and the aromatic rings. A common fragmentation pattern for aromatic compounds involves the formation of a tropylium (B1234903) ion at m/z 91. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the ether linkage, and the aromatic rings.

The sulfonyl group (SO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹. The presence of these two strong bands is a clear indicator of the sulfone functionality. The IR spectrum of diphenyl sulfone, for example, displays these characteristic bands. nist.gov

The aryl ether linkage (C-O-C) will show a strong asymmetric stretching vibration in the region of 1270-1230 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹. The aromatic rings will be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) rings.

X-ray Diffraction Analysis for Solid-State Structure Determination

Although a specific crystal structure for this compound was not found in the searched literature, studies on similar diaryl sulfones provide insights into the expected structural features. For example, the crystal structure of various 4-aminophenyl (4-substituted phenyl) sulfones has been reported, revealing details about the geometry around the sulfonyl group and the dihedral angles between the aromatic rings. rsc.org In these structures, the sulfur atom adopts a tetrahedral geometry, and the two phenyl rings are typically not coplanar. A crystal structure analysis of this compound would precisely define these parameters for this specific molecule.

Computational and Theoretical Studies of 1 Benzenesulfonyl 4 Phenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and thermodynamic stability of a molecule. For a compound like 1-Benzenesulfonyl-4-phenoxy-benzene, these calculations provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. acs.org It is frequently employed to predict the geometric and electronic properties of sulfone-containing compounds and aromatic ethers. cdnsciencepub.comnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to determine the optimized molecular geometry, bond lengths, and bond angles. nih.govnih.gov

Computational studies on related diaryl sulfone analogs have utilized DFT to compute key electronic parameters and investigate their binding modes in biological systems. nih.gov Such calculations would also be instrumental in determining the distribution of electron density and identifying regions of the molecule that are electron-rich or electron-poor, which is critical for predicting its reactivity.

Molecular Orbital Analysis and Electronic Properties

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxybenzene moiety, while the LUMO would likely be centered on the electron-withdrawing benzenesulfonyl group. This separation of frontier orbitals is characteristic of donor-acceptor systems. nih.gov DFT calculations on similar aromatic sulfone derivatives have been used to compute HOMO and LUMO energies, providing insights into their electronic behavior. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies of a Diaryl Sulfone Derivative (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is representative and based on typical values for diaryl sulfone derivatives. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Conformational analysis of structurally similar molecules, such as diphenyl ether, has been successfully performed using both semi-empirical methods and DFT. cdnsciencepub.com These studies reveal the preferred torsional angles and the energy barriers between different conformations. For this compound, a similar approach would be used to map its conformational landscape. The relative energies of different conformers, determined by methods like B3PW91/6-311++G(df,p), would indicate their populations at thermal equilibrium. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be used to explore its conformational space more extensively than static calculations. acs.orgnih.gov In the context of its potential applications, such as in materials science or medicinal chemistry, MD simulations could also be used to study its interactions with other molecules, such as polymers or biological macromolecules. nih.govnih.govacs.org These simulations can reveal how the molecule adapts its conformation to fit into a binding site or how it diffuses through a medium.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, the most relevant spectroscopic techniques would be Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical IR and Raman spectra can be calculated from the vibrational frequencies obtained through DFT calculations. nih.govresearchgate.net The calculated frequencies and intensities can be compared with experimental spectra to confirm the predicted structure and identify characteristic vibrational modes of the sulfonyl and ether groups. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental NMR data to provide a detailed picture of the molecular structure in solution. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for a Diaryl Sulfone

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| SO₂ asymmetric stretch | 1350 |

| SO₂ symmetric stretch | 1160 |

| C-O-C asymmetric stretch | 1240 |

| Aromatic C-H stretch | 3100-3000 |

Note: This data is illustrative for a generic diaryl sulfone. Actual values for this compound would need to be computed.

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of reaction pathways and the characterization of transition states. For this compound, theoretical methods could be used to investigate its synthesis and potential reactions.

The synthesis of diaryl sulfones often involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.orgnanomaterchem.com DFT calculations can be used to model the reaction mechanisms, identify the key intermediates and transition states, and calculate the activation energies. researchgate.netrsc.org This information is crucial for understanding the factors that control the reaction rate and selectivity. For instance, studies on related systems have elucidated the role of catalysts and the nature of the reaction intermediates. researchgate.netacs.org Such computational investigations would be essential for optimizing the synthesis of this compound and for predicting its reactivity in various chemical transformations.

Synthesis and Chemical Exploration of 1 Benzenesulfonyl 4 Phenoxy Benzene Derivatives and Analogues

Design Principles for Structural Modification

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the aromatic rings in 1-benzenesulfonyl-4-phenoxy-benzene can be systematically modified by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These modifications are typically achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. google.comnih.govcambridgemedchemconsulting.com

The position of substitution is directed by the existing substituents on the benzene (B151609) rings. The phenoxy and benzenesulfonyl groups themselves influence the regioselectivity of these reactions. openaccessjournals.com For instance, the phenoxy group is generally an ortho-, para-director, activating the ring towards electrophilic attack, while the sulfonyl group is a meta-director and deactivates the ring. openaccessjournals.com

The introduction of EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, can increase the electron density of the aromatic system. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the electron density. These changes in electron distribution can significantly impact the compound's reactivity, polarity, and potential interactions with biological targets.

Isosteric Replacements within the Aromatic System

Isosteric replacement is a powerful strategy in chemical design where an atom or a group of atoms is substituted with another that has similar physical or chemical properties, with the aim of modulating the compound's characteristics while retaining key binding interactions. youtube.comopenaccessjournals.comnih.govnih.govcambridgemedchemconsulting.com This approach has been applied to the this compound scaffold to explore the impact of modifying its core structure.

One area of exploration is the replacement of the phenoxy group with various heterocyclic rings. Heterocycles can act as bioisosteres for the phenyl ring, offering different electronic properties, hydrogen bonding capabilities, and metabolic profiles. nih.gov For example, replacing the phenoxy moiety with a pyridyl or thiophene (B33073) group can introduce basic or more polar characteristics, respectively. openaccessjournals.com

Similarly, the sulfonyl group itself can be a subject for isosteric replacement. Functional groups such as a ketone, amide, or sulfonamide can be considered as potential bioisosteres for the sulfone linkage. youtube.com These replacements can alter the geometry, hydrogen bonding potential, and metabolic stability of the resulting molecule.

Synthetic Routes to Key Derivatives

The synthesis of derivatives of this compound builds upon the core synthesis of the parent molecule, which is often achieved through an Ullmann condensation reaction between a phenol (B47542) and an aryl halide in the presence of a copper catalyst. youtube.com Subsequent modifications can then be carried out on the pre-formed scaffold.

Halogenated Derivatives

Halogenated derivatives of this compound can be prepared through electrophilic halogenation. For example, reaction with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) can introduce bromine atoms onto the aromatic rings. google.com The position of halogenation will be directed by the existing substituents.

A specific example of a halogenated derivative is 1-chloro-4-[4-(alkylthio)phenoxy]-benzene, which can be synthesized through various routes, including the reaction of a 4-alkylthiophenol with a 4-chlorohalobenzene in the presence of a base and a copper catalyst. google.com

Hydrazide and Other Functionalized Sulfonyl Derivatives

The sulfonyl group of this compound can be functionalized to introduce a variety of other groups. For instance, conversion of a sulfonic acid derivative to a sulfonyl chloride provides a reactive intermediate that can be further modified.

Reaction of a sulfonyl chloride with hydrazine (B178648) hydrate (B1144303) can yield the corresponding sulfonyl hydrazide. This transformation opens up possibilities for creating a wide range of derivatives, as the hydrazide moiety can be further reacted with aldehydes, ketones, and other electrophiles. For example, 4-phenoxybenzhydrazide (B115805) can be synthesized from 4-phenoxybenzoic acid and hydrazine hydrate. Similarly, 4,4'-oxybis(benzenesulfonyl hydrazide) is a known compound synthesized from the corresponding disulfonyl chloride.

Sulfonamide Analogues and Benzenesulfonanilide Derivatives

The synthesis of sulfonamide analogues represents a significant area of chemical exploration. These compounds can be prepared by reacting a sulfonyl chloride derivative of this compound with an appropriate amine. This reaction is a common method for the formation of sulfonamides.

For example, 4-hydrazinobenzene-1-sulfonamide hydrochloride can be prepared from p-chlorobenzenesulfonamide and hydrazine hydrate. In a more complex synthesis, a morpholine-substituted β-diketone can be reacted with 4-hydrazinobenzenesulfonamide hydrochloride to form a pyrazole-containing benzenesulfonamide (B165840) derivative. The synthesis of various substituted diphenyl sulfones has also been reported, highlighting the versatility of this chemical class. nih.gov

Structure-Reactivity Relationships in Modified Systems

The chemical reactivity and biological activity of this compound are profoundly influenced by the nature and position of substituents on its aromatic rings. These modifications alter the electronic and steric properties of the molecule, dictating its behavior in chemical reactions and its interactions with biological targets.

Substituents on the aromatic rings govern the molecule's reactivity through a combination of inductive and resonance effects. stpeters.co.inlumenlearning.com Electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), or amino (-NH2) groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or the sulfonyl group (-SO2R) itself, decrease the ring's electron density, deactivating it towards electrophilic substitution but activating it for nucleophilic aromatic substitution. pressbooks.publibretexts.org

In the context of drug design, these principles are used to modulate binding affinity for specific biological targets. Structure-activity relationship (SAR) studies on analogous scaffolds provide insight into how modifications impact biological function. For instance, in a series of 4-phenoxy-phenyl isoxazole (B147169) analogues developed as acetyl-CoA carboxylase (ACC) inhibitors, the introduction of various substituents on the phenoxy-phenyl core led to significant differences in inhibitory potency. nih.gov A compound bearing a trifluoromethyl group, a strong EWG, at the meta-position of the phenoxy ring (Compound 6g ) showed potent inhibition, highlighting the importance of electronic modifications for biological activity. nih.gov This demonstrates that even distant modifications can transmit electronic effects through the diaryl ether linkage to influence an active site interaction.

Similarly, studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, which are structurally related to this compound, revealed that substituents on the phenoxy ring dramatically alter antiproliferative activity against cancer cell lines. nih.gov The data show that the position and electronic nature of substituents are critical determinants of biological reactivity.

| Compound Analogue | Modification | Effect on Reactivity/Activity | Reference |

|---|---|---|---|

| 4-Phenoxy-phenyl Isoxazole Analogue (6g) | Introduction of -CF3 group on the phenoxy ring. | Showed potent acetyl-CoA carboxylase inhibitory activity (IC50 = 99.8 nM). | nih.gov |

| 4-Phenoxy-phenyl Isoxazole Analogue (6l) | Addition of a phenylacetamide group. | Exhibited strong ACC inhibitory effect and notable antitumor activity, suggesting a balance of enzymatic activity and lipophilicity. | nih.gov |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Modifications on the benzenesulfonate (B1194179) ring. | Derivatives exhibited cytocidal activity at the micromolar level and blocked cell cycle progression. | nih.gov |

| Substituted Benzene | -OH substituent | Increases reactivity toward nitration by a factor of 1000 compared to benzene. | pressbooks.pub |

| Substituted Benzene | -NO2 substituent | Decreases reactivity toward nitration by more than 10 million times compared to benzene. | pressbooks.pub |

Stereochemical Considerations in Derivative Synthesis

While this compound itself is achiral, the synthesis of its derivatives often requires careful control of stereochemistry, particularly when introducing chiral centers or when dealing with atropisomerism.

A primary stereochemical consideration arises when the sulfone is replaced by a sulfoxide (B87167). The sulfur atom in a sulfoxide is a stable stereocenter, meaning that an analogue like 1-(benzenesulfinyl)-4-phenoxy-benzene can exist as a pair of enantiomers. The synthesis of enantiomerically pure sulfoxides is a significant challenge in organic chemistry. researchgate.net The classic Andersen synthesis is a foundational method, which involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate. acs.orgnih.gov The chiral auxiliary, (-)-menthol, directs the stereochemical outcome of the reaction, allowing for the preparation of a specific sulfoxide enantiomer after nucleophilic displacement. acs.orgnih.gov More modern methods include the catalytic asymmetric oxidation of prochiral sulfides using chiral metal complexes or organocatalysts. nih.gov

The biological implications of such stereochemistry are profound. In the case of substituted diphenyl sulfoxide inhibitors of thymidylate synthase, it was found that only one of the two sulfoxide enantiomers bound selectively to the enzyme's active site, a phenomenon explained by asymmetric electrostatic effects. nih.gov This underscores the necessity of stereoselective synthesis to produce therapeutically effective and specific agents.

Beyond the sulfur atom, stereocenters can be introduced elsewhere in the molecule, for example, on alkyl substituents. The synthesis of β-chiral sulfones has been achieved through modern catalytic methods. A dual-catalysis strategy using visible light and a nickel catalyst enables the three-component asymmetric sulfonylalkenylation of alkenes, providing straightforward access to enantioenriched β-chiral sulfones with high enantioselectivity. nih.govacs.org

Furthermore, the diaryl ether linkage itself can be a source of chirality. If rotation around the aryl-oxygen bonds is sufficiently restricted by bulky substituents, the molecule can exhibit axial chirality (atropisomerism). The catalytic atroposelective synthesis of axially chiral diaryl ethers has been developed, for instance, through N-heterocyclic carbene (NHC) catalysis, providing a route to these complex chiral structures. rsc.org

| Stereochemical Challenge | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Enantioselective Sulfoxide Synthesis | Andersen Synthesis | Uses a chiral auxiliary ((−)-menthol) to create diastereomeric sulfinate esters, which are separated and then treated with a Grignard reagent. | acs.orgnih.gov |

| Enantioselective Sulfoxide Synthesis | Catalytic Asymmetric Oxidation | Oxidation of a prochiral sulfide (B99878) using a chiral catalyst (e.g., N,N'-dioxide–iron(III) complex) and an oxidant like H2O2. | researchgate.net |

| Synthesis of β-Chiral Sulfones | Ni-Organophotocatalyzed Sulfonylalkenylation | A three-component reaction of an alkene, a sulfinate, and an alkenyl halide to form a C-S and a C-C bond with high enantioselectivity (e.g., 88–92% ee). | acs.org |

| Synthesis of Axially Chiral Diaryl Ethers | NHC-Catalyzed Atroposelective Esterification | Constructs enantioenriched axially chiral diaryl ethers from prochiral dialdehydes with excellent enantioselectivity. | rsc.org |

Applications of 1 Benzenesulfonyl 4 Phenoxy Benzene and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks

The molecular architecture of 1-Benzenesulfonyl-4-phenoxy-benzene, which features a diaryl sulfone linked to a diaryl ether, provides a stable yet reactive platform for constructing complex molecules. This makes it a valuable intermediate and foundational scaffold in various fields of chemical synthesis.

Precursors for Advanced Organic Synthesis

The reactivity of the this compound core allows for its use as a precursor in multistep organic syntheses. The benzene (B151609) rings can undergo electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This versatility is crucial for creating tailored molecules with specific electronic and steric properties.

Derivatives of this core structure are particularly important. For instance, related benzenesulfonyl chloride compounds are highly reactive and serve as key intermediates for synthesizing sulfonamides. nih.gov The synthesis of these sulfonamide derivatives often involves the reaction of the corresponding benzenesulfonyl chloride with various amines, a fundamental transformation in medicinal chemistry. nih.gov

Scaffolds for Functional Molecule Development

The rigid, well-defined three-dimensional structure of the diaryl ether sulfone backbone makes it an excellent scaffold for developing functional molecules, particularly in medicinal chemistry. The spatial arrangement of the aromatic rings can be optimized to fit into the active sites of enzymes and receptors, acting as a template for new therapeutic agents.

Structure-activity relationship (SAR) studies on related compounds demonstrate the importance of this type of scaffold. nih.govresearchgate.net By systematically modifying the functional groups attached to the core structure, chemists can fine-tune the biological activity of the resulting molecules. The core scaffold provides the necessary structural rigidity, while the peripheral functional groups modulate properties like binding affinity, selectivity, and pharmacokinetics. For example, benzenesulfonamide (B165840) derivatives have been extensively studied for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

| Scaffold Base | Target | Modification/Derivative | Result/Activity |

| Benzenesulfonamide | 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent and selective enzyme inhibition. nih.gov |

| Benzenesulfonamide | Keap1-Nrf2 Protein-Protein Interaction (PPI) | 1,4-bis(arylsulfonamido)-benzene with N,N'-diacetic acid substituents | Inhibition of Keap1-Nrf2 PPI, activating Nrf2-derived genes. nih.gov |

| Benzenesulfonamide | Anticancer | N-((butylamino)thioxomethyl)-4-(hexyloxy)-2-methyl-benzenesulfonamide | Potential anticancer activity through inhibition of cancer cell growth. ontosight.ai |

Contributions to Polymer Chemistry and Material Science

The inherent properties of the this compound structure—namely its thermal stability and chemical resistance derived from the strong C-S and C-O bonds and aromatic rings—make it an ideal building block for high-performance polymers and functional materials.

Incorporation into Polymeric Architectures

The this compound unit is a fundamental component of poly(ether sulfone) (PES) and poly(arylene ether sulfone) (PAES) polymers. These materials are synthesized through nucleophilic aromatic substitution polycondensation, where diaryl sulfone monomers (like 4,4'-dichlorodiphenylsulfone) react with bisphenol monomers. dau.edumdpi.comgoogle.com The resulting polymers possess backbones comprising the robust ether and sulfone linkages.

These polymers are prized for their exceptional properties:

High Thermal Stability: The aromatic and sulfone groups create a rigid polymer chain that resists thermal degradation.

Mechanical Strength: The strong intermolecular forces and chain structure result in tough and durable materials.

Chemical Inertness: They are resistant to a wide range of chemicals, including acids, bases, and hydrocarbons.

Methods for preparing polyether sulfones often involve reacting monomers like 4,4'-dichlorodiphenyl sulfone and 4,4'-dihydroxydiphenyl sulfone at high temperatures in a polar aprotic solvent. google.com Another approach involves the oxidation of a polyarylene ether sulfone-sulfide compound. google.com

Design of Functional Materials with Tailored Properties

The versatility of the poly(ether sulfone) backbone allows for the design of functional materials with properties tailored for specific applications. By introducing functional groups onto the polymer chain, either by using functionalized monomers during polymerization or by post-polymerization modification, the material's characteristics can be precisely controlled. mdpi.com

Key applications of these functional materials include:

Separation Membranes: Introducing charged groups, such as sulfonate (SO₃⁻) or carboxylic acid (COOH) groups, transforms the polymer into an ion-exchange membrane. dau.edugoogle.com These membranes are critical for applications like fuel cells, water purification, and gas separation. nih.govacs.org For example, sulfonated poly(arylene ether sulfone)s (SPAES) are used as proton-exchange membranes in fuel cells due to their excellent proton conductivity and stability. acs.org

Superhydrophobic Surfaces: Functionalized poly(arylene ether sulfone)s containing hydroxyl units can be used to create durable superhydrophobic surfaces for oil/water separation. rsc.org

Anion-Exchange Membranes (AEMs): By grafting flexible side chains with imidazolium (B1220033) functional groups onto the poly(arylene ether sulfone) backbone, AEMs with high hydroxide (B78521) conductivity and stability can be developed for use in alkaline fuel cells. nih.govacs.org

Exploration in Catalysis and Supramolecular Chemistry

While direct applications of this compound in catalysis are not widespread, its rigid and well-defined structure makes it an attractive scaffold for the design of sophisticated ligands. Ligands incorporating this backbone could position catalytic metal centers in a specific steric and electronic environment, potentially leading to catalysts with high selectivity and activity.

In supramolecular chemistry, the aromatic rings of the molecule are capable of engaging in π-π stacking interactions, which are fundamental to the self-assembly of complex architectures. The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors. These non-covalent interactions could allow molecules based on this structure to form ordered assemblies such as liquid crystals, host-guest complexes, or other intricate supramolecular structures.

As Ligands in Transition Metal Catalysis

While the monomeric form of this compound is not commonly employed directly as a ligand, its polymeric analogue, poly(ether sulfone) (PES), serves as a valuable and robust support material for immobilizing transition metal catalysts. The excellent mechanical and chemical stability of the polysulfone backbone makes it an ideal scaffold for creating heterogeneous catalysts that combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. acs.org

The functionalization of the polysulfone polymer is a key step in its use as a catalyst support. Researchers have developed methods to introduce specific functionalities onto the aromatic rings of the polymer backbone. One such method involves a transition metal-catalyzed C-H bond activation, which allows for the installation of groups like pinacol (B44631) boronic esters. These esters can then be converted into a variety of polar functional groups through subsequent reactions like the Suzuki-Miyaura coupling. acs.org These functional groups can then act as coordination sites or ligands for transition metals. For example, polymers functionalized with multidentate ligands can form stable complexes with transition metals for use in reactions like hydroformylation. nih.gov

The diarylsulfone unit itself can participate in catalytic cycles. In certain cross-coupling reactions, the carbon-sulfur (C–S) bond of diarylsulfones can be activated by transition metal catalysts, such as nickel complexes with N-heterocyclic carbene (NHC) ligands. mdpi.com This reactivity allows diarylsulfone derivatives to be used as substrates in the synthesis of complex biaryl compounds. Furthermore, polymers like polysiloxanes have been explored as flexible supports for palladium and rhodium complexes, demonstrating that polymer-supported catalysis is a broad and active area of research. nih.gov The use of PES as a support leverages the inherent stability of the this compound structural motif to create durable and reusable catalytic systems.

As Components in Solid Acid Catalysts

A significant application of derivatives of this compound is in the formulation of solid acid catalysts. By introducing sulfonic acid (-SO₃H) groups onto the aromatic backbone of poly(ether sulfone) (PES), a material known as sulfonated poly(ether sulfone) (SPES) is created. nanomaterchem.com This process transforms the chemically stable but inert polymer into a solid material with strong acidic sites, capable of catalyzing a variety of acid-mediated reactions. ontosight.ai

The sulfonation process endows the parent polymer with desirable properties such as enhanced hydrophilicity and ion-exchange capacity, which are crucial for catalytic activity. nanomaterchem.com These SPES materials have demonstrated significant potential as effective and reusable solid acid catalysts. For instance, sulfonated poly(ether sulfone) has been successfully used as a catalyst in the esterification of fatty acids for biodiesel production. In one study, a SPES/PES blend catalytic membrane achieved a free fatty acid conversion of 97.6% and showed good stability over multiple uses. rsc.org

The performance of these catalysts can be finely tuned by controlling the degree of sulfonation (DS), which dictates the concentration of active acidic sites on the polymer. ontosight.ai The thermal stability of the poly(ether sulfone) backbone is a distinct advantage, allowing these catalysts to be used at higher operating temperatures compared to some conventional polymer-based catalysts. nanomaterchem.com

Table 1: Performance of Sulfonated Poly(ether sulfone) Blend Catalytic Membrane in Esterification This table is based on data for a SPES/PES blend membrane used for biodiesel production.

| Parameter | Value | Reference |

| Catalyst Type | Sulfonated Polyethersulfone (SPES)/Polyethersulfone (PES) Blend Membrane | rsc.org |

| Degree of Sulfonation | 20.3% | rsc.org |

| Reaction | Esterification of acidified oil with methanol | rsc.org |

| Optimal Conversion | 97.6% | rsc.org |

| Stability | Good catalytic stability and reusability | rsc.org |

Advanced Chemical Research Tools

Beyond direct catalytic applications, the structural framework of this compound and its derivatives provides a valuable platform for fundamental chemical research, including the study of reaction mechanisms and intermolecular forces.

Probes for Reaction Mechanism Studies

The diarylsulfone core is an excellent scaffold for investigating reaction mechanisms due to the profound influence of its electronic properties on reaction pathways. The reactivity of the sulfonyl group and the adjacent aryl rings can be systematically altered by introducing electron-donating or electron-withdrawing substituents. This allows the molecule to serve as a probe to elucidate the electronic demands of a reaction. nanomaterchem.com

For example, in transition-metal-catalyzed cross-coupling reactions to form sulfones, the rate and efficiency of the reaction are highly dependent on the electronic nature of the aryl halides and sulfinic acid salts used as precursors. Studies have shown that electron-poor aryl halides can promote the rate-determining oxidative addition step in copper-catalyzed reactions. mdpi.com Conversely, in other systems, aryl halides with electron-donating groups may yield the product with higher efficiency. nanomaterchem.com By studying a series of derivatives of this compound with varied substituents, chemists can map out structure-activity relationships and gain deep insight into the transition states and intermediates of the catalytic cycle.

Furthermore, the sulfone group itself is versatile, capable of being transformed into radicals, anions, or cations depending on the reaction conditions, making it a "chameleonic" functional group. researchgate.net Mechanistic studies on the synthesis of diaryl sulfones have confirmed pathways such as nucleophilic addition to aryne intermediates, providing a metal-free alternative to traditional cross-coupling and offering a platform to study the fundamental reactivity of these highly reactive species. organic-chemistry.org The predictable, yet tunable, electronic nature of the diaryl sulfone moiety makes its derivatives powerful tools for probing the intricacies of organic and organometallic reaction mechanisms.

Platforms for Understanding Compound Interactions

The rigid, multi-aromatic structure of this compound makes it an exemplary model for studying the subtle yet powerful non-covalent interactions that govern molecular recognition and supramolecular assembly. The molecule contains several key features that can participate in these interactions: multiple phenyl rings capable of π-π stacking, numerous C-H bonds that can act as donors for C-H···π interactions, and a highly polar sulfonyl group that can engage in strong electrostatic and dipole-dipole interactions. rsc.orgacs.org

Crystallographic studies of related phenyl-substituted benzenes reveal that these molecules tend to organize into sheet-like structures in the solid state. acs.org These sheets are held together by a combination of van der Waals forces and specific C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich face of a phenyl ring on a neighboring molecule. acs.org The presence of both an ether linkage and a sulfonyl group introduces additional complexity and potential for specific interactions. The oxygen of the phenoxy group can act as a hydrogen bond acceptor, while computational studies have highlighted the importance of stabilizing non-covalent interactions involving the sulfur and oxygen atoms of sulfonyl groups. rsc.orgnih.gov

The aggregation of molecules containing phenyl and perfluorophenyl rings, for instance, is dominated by strong intermolecular phenyl-perfluorophenyl interactions that can significantly increase the melting point of co-crystals. nih.gov This demonstrates how tuning the electronic character of the aryl rings in a molecule like this compound can be used to control solid-state packing and material properties. By synthesizing and analyzing derivatives, researchers can use this molecular framework as a platform to systematically investigate the geometry and energy of these fundamental interactions, which is crucial for the rational design of new materials, from pharmaceuticals to organic electronics. acs.org

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of diaryl sulfones often involves methods such as the oxidation of diaryl sulfides or Friedel-Crafts-type sulfonylation reactions. While effective, these methods can sometimes be limited by harsh reaction conditions, the use of stoichiometric and often corrosive reagents, and the generation of significant waste. Future research is poised to address these limitations by developing more efficient, sustainable, and versatile synthetic strategies for 1-Benzenesulfonyl-4-phenoxy-benzene and its analogs.

Emerging methodologies that hold promise include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Recent advancements in catalysis offer powerful tools for C-S bond formation. Future investigations will likely focus on the use of catalysts based on earth-abundant metals like copper and nickel to forge the sulfonyl bridge. rsc.orgorganic-chemistry.org These methods often proceed under milder conditions and exhibit broad functional group tolerance, allowing for the synthesis of a diverse library of derivatives. The direct C-H bond functionalization of the precursor aromatic rings represents a particularly atom-economical approach that minimizes pre-functionalization steps. rsc.org

Transition-Metal-Free Synthesis: The development of synthetic routes that obviate the need for transition metals is a significant goal in green chemistry. researchgate.net One such promising avenue involves the reaction of arynes with sulfinates or other sulfur-based nucleophiles. researchgate.net Exploring the generation of a benzyne (B1209423) intermediate from a suitable precursor of one of the aryl rings of this compound could provide a novel and metal-free entry to this scaffold.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations. Investigating microwave-assisted protocols for the synthesis of this compound could lead to more rapid and energy-efficient production of this compound and its derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. The adaptation of synthetic routes for this compound to flow chemistry could enable its efficient and on-demand production, which is particularly valuable for industrial applications.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed Coupling | High efficiency, broad scope, milder conditions | Development of earth-abundant metal catalysts, C-H functionalization |

| Transition-Metal-Free Synthesis | Reduced metal contamination, greener processes | Aryne-based methodologies, novel sulfur reagents |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions, scalability |

| Flow Chemistry | Precise control, enhanced safety, scalability | Adaptation of existing methods to flow reactors |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. For this compound, advanced computational modeling can guide experimental work and accelerate the discovery of new applications.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of properties for this compound and its derivatives. researchgate.net This includes determining optimized geometries, electronic properties such as HOMO-LUMO energy gaps, and vibrational frequencies. nih.gov Such calculations can help in understanding the compound's reactivity and its potential for use in electronic materials. researchgate.net

Molecular Orbital Analysis: A detailed analysis of the molecular orbitals can reveal the nature of the bonding within the molecule and identify the regions most susceptible to electrophilic or nucleophilic attack. nih.govacs.org This information is crucial for predicting the outcomes of chemical reactions and for designing new transformations.

Conformational Analysis: The flexible ether linkage in this compound allows for a range of possible conformations. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule interacts with biological targets or packs in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For applications in medicinal chemistry, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. organic-chemistry.org This predictive modeling can guide the design of new compounds with enhanced potency and selectivity. organic-chemistry.org

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Prediction of reactivity, spectroscopic data, and electronic behavior |

| Molecular Orbital Analysis | Examination of frontier orbitals and charge distribution | Understanding of reaction mechanisms and sites of reactivity |

| Conformational Analysis | Exploration of rotational barriers and stable geometries | Insight into molecular shape, flexibility, and intermolecular interactions |

| QSAR Modeling | Correlation of structure with biological activity | Rational design of derivatives with improved therapeutic properties |

Exploration of New Chemical Transformations

The inherent chemical functionalities of this compound—the two aromatic rings, the ether linkage, and the sulfonyl group—provide multiple avenues for further chemical modification. Future research will undoubtedly uncover novel transformations that expand the synthetic utility of this scaffold.

Key areas for exploration include:

Directed C-H Functionalization: The sulfonyl group can act as a directing group to facilitate the selective functionalization of the ortho C-H bonds of the adjacent benzene (B151609) ring. This strategy allows for the introduction of a wide range of substituents with high regioselectivity, providing access to a vast chemical space of derivatives.

Transformations of the Sulfonyl Group: While the sulfonyl group is generally stable, methods for its transformation could open up new synthetic possibilities. For instance, reductive desulfonylation could be employed to form a direct biaryl linkage, effectively using the sulfonyl group as a traceless linker.